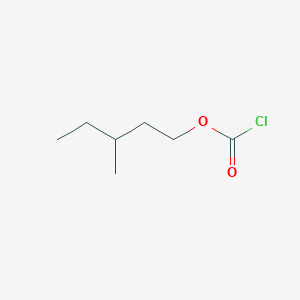

3-Methylpentyl carbonochloridate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpentyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-6(2)4-5-10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEUJMFAOMCZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215109-09-3 | |

| Record name | 3-Methylpentyl Chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9SSH862KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methylpentyl Carbonochloridate and Analogs

Direct Synthesis Routes to Alkyl Carbonochloridates

Direct synthetic methods for alkyl carbonochloridates, such as 3-methylpentyl carbonochloridate (B8618190), primarily involve the reaction of the corresponding alcohol with a phosgene (B1210022) equivalent. These routes are valued for their efficiency and atom economy.

Phosgene-Based Approaches to Carbonochloridate Formation

The traditional and most direct method for synthesizing alkyl carbonochloridates is the reaction of an alcohol with phosgene (COCl₂). wikipedia.orgyoutube.com This process, known as phosgenation, is highly efficient but requires careful handling due to the extreme toxicity of phosgene gas. wikipedia.orgyoutube.com The reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

The general reaction is as follows: ROH + COCl₂ → ROCOCl + HCl

For the synthesis of 3-methylpentyl carbonochloridate, 3-methylpentanol would be the starting alcohol. cleanchemlab.commusechem.comncats.iodrjcrbio.com

Industrial production of phosgene involves passing purified carbon monoxide and chlorine gas over porous activated carbon. wikipedia.org Due to the hazards associated with phosgene, alternative, safer phosgene equivalents have been developed.

Triphosgene-Mediated Syntheses for Carbamate (B1207046) and Ester Linkages

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a solid and safer alternative to phosgene gas. nih.govnih.govlsu.eduwikipedia.org It can be used to generate phosgene in situ or can react directly with alcohols to form carbonochloridates. google.com One molar equivalent of triphosgene is equivalent to three molar equivalents of phosgene. google.com The reaction of triphosgene with an alcohol, like 3-methylpentanol, in the presence of a base, yields the corresponding carbonochloridate. guidechem.comjustia.com

Triphosgene is also a versatile reagent for the synthesis of carbamates and esters. nih.govguidechem.com It reacts with alcohols and amines to produce the corresponding carbamates. nih.govrsc.org This reactivity is crucial as carbonochloridates are key intermediates in the formation of these functional groups.

| Reagent | State | Advantages | Disadvantages |

| Phosgene | Gas | High reactivity, low cost for industrial scale | Extremely toxic, requires special handling |

| Diphosgene | Liquid | Easier to handle than phosgene | Toxic, decomposes to phosgene |

| Triphosgene | Solid | Safest phosgene equivalent, easy to handle and weigh nih.govwikipedia.org | Higher cost than phosgene |

Indirect Synthetic Pathways Involving Carbonochloridate Precursors

Indirect routes to carbonochloridates often involve the synthesis of a precursor, such as an acyl chloride, which is then converted to the desired product. These methods can offer greater control over the reaction conditions and may be more suitable for laboratory-scale synthesis.

Acyl Chloride Synthesis from Carboxylic Acids and Methyl Ketones

Acyl chlorides are important precursors in organic synthesis and can be prepared from carboxylic acids using various reagents. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.orglibretexts.org Oxalyl chloride is another effective reagent, often used for its mild reaction conditions. wikipedia.org The resulting acyl chloride can then be used in subsequent reactions to form esters or other derivatives.

A less common but innovative method involves the direct conversion of methyl ketones to acyl chlorides. researchgate.netgoogle.com For instance, aromatic and heteroaromatic methyl ketones can be treated with sulfur monochloride and catalytic amounts of pyridine to yield the corresponding acyl chlorides. researchgate.net

| Reagent for Acyl Chloride Synthesis | Byproducts | Separation |

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Simplified due to gaseous byproducts chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃(l) | Fractional distillation required chemguide.co.uklibretexts.org |

| Phosphorus(V) chloride (PCl₅) | POCl₃(l), HCl(g) | Fractional distillation required chemguide.co.uklibretexts.org |

| Oxalyl chloride | CO(g), CO₂(g), HCl(g) | Simplified due to gaseous byproducts |

Multicomponent Reaction Strategies for α-Alkoxy Carbamates

Multicomponent reactions (MCRs) provide an efficient means to synthesize complex molecules, such as α-alkoxy carbamates, in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govresearchgate.nettechniques-ingenieur.frresearchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. researchgate.netorganic-chemistry.org This reaction is typically run in aprotic solvents at room temperature. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine. nih.gov The four components—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—react to form a bis-amide. nih.gov

These MCRs can be adapted to synthesize α-alkoxy carbamates, which are structurally related to carbonochloridate derivatives and can serve as precursors or analogs. uantwerpen.bechemrxiv.org

Stereoselective Synthesis of Chiral Carbonochloridate Derivatives

The synthesis of chiral carbonochloridate derivatives is of significant interest, particularly in the pharmaceutical industry, where stereochemistry plays a crucial role in biological activity. youtube.comyoutube.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.comyoutube.comyoutube.com

Stereoselective methods can be employed at various stages of the synthesis. For example, a chiral alcohol can be used as the starting material in a phosgenation reaction to produce a chiral carbonochloridate. googleapis.com Alternatively, asymmetric reactions can be used to create the chiral center within the molecule. nih.govnih.govnih.govnih.gov

Key strategies in asymmetric synthesis include:

Use of chiral auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Use of chiral catalysts: A small amount of a chiral catalyst can be used to generate large quantities of a chiral product. youtube.com

Use of chiral reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry. youtube.com

For instance, the Sharpless asymmetric epoxidation is a well-known method that uses a chiral catalyst to produce chiral epoxides, which can then be converted to other chiral molecules. youtube.com Similarly, asymmetric hydrogenations and alkylations are powerful tools for creating stereogenic centers. nih.govnih.gov

Elucidation of Reaction Mechanisms Involving Carbonochloridates

Nucleophilic Acyl Substitution Mechanisms in Carbonochloridate (B8618190) Reactivity

The principal reaction pathway for carbonochloridates, including 3-Methylpentyl carbonochloridate, is nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub This class of reaction involves the replacement of the chloride, which is an excellent leaving group, with a nucleophile. youtube.comkhanacademy.org The general mechanism is a two-step process known as addition-elimination. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub Subsequently, the carbonyl group reforms by expelling the chloride ion, resulting in the substituted product. masterorganicchemistry.comyoutube.com

Carbonochloridates are highly reactive, comparable to acid chlorides, and can react with a wide array of nucleophiles. youtube.comwikipedia.org For instance, reaction with alcohols yields carbonate esters, reaction with amines produces carbamates, and hydrolysis with water affords the unstable corresponding carbonic acid, which readily decomposes to an alcohol and carbon dioxide. wikipedia.org The reactivity of carboxylic acid derivatives follows a general trend, which is crucial for predicting the feasibility of these transformations.

| Reactivity | Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group |

|---|---|---|---|

| Most Reactive | Acyl Chloride (e.g., this compound) | Cl⁻ | Weakest Base |

| ↓ | Acid Anhydride | RCOO⁻ | Weak Base |

| ↓ | Ester | RO⁻ | Strong Base |

| Least Reactive | Amide | NH₂⁻ | Strongest Base |

This table illustrates the relative reactivity of major carboxylic acid derivatives. A more reactive derivative can be converted to a less reactive one. pressbooks.pub

Brønsted Acid Catalysis in Related Chlorination Reactions

Brønsted acids can serve as effective catalysts in chlorination reactions that form acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl₂). tandfonline.comresearchgate.net While this compound is already an acyl chloride, understanding this catalysis provides insight into its formation and the activation of related carbonyl compounds. In such reactions, a dual activation mechanism has been proposed. tandfonline.comresearchgate.net The Brønsted acid, such as sulfuric acid, protonates the chlorinating agent (e.g., SOCl₂), making it more reactive. Simultaneously, it can protonate the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. lew.ro This acid-catalyzed enolization of an intermediate acetyl chloride has been identified as a rate-determining step in some chlorination processes. lew.ro This principle of enhancing carbonyl electrophilicity through protonation is a fundamental concept in organic chemistry that facilitates nucleophilic attack.

Lewis Acid Catalysis in Carbonyl-Activated Transformations

Lewis acids are highly effective in catalyzing reactions at carbonyl centers, a principle directly applicable to transformations involving this compound. nih.gov A Lewis acid activates the carbonyl group by coordinating to the carbonyl oxygen. nih.gov This coordination withdraws electron density from the oxygen, which in turn makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. nih.gov This activation dramatically lowers the activation energy of the reaction, often by as much as 25 kcal/mol, allowing transformations to occur under much milder conditions. nih.gov The remarkable acceleration is primarily attributed to a reduction in the Pauli repulsion between the key molecular orbitals of the reactants, rather than solely a stabilization of the enophile's LUMO. nih.gov

| Catalyst Type | Mechanism of Activation | Effect on Carbonyl Group | Outcome |

|---|---|---|---|

| Brønsted Acid | Protonation of the carbonyl oxygen. | Increases positive charge on carbonyl carbon. | Enhanced electrophilicity, faster nucleophilic attack. tandfonline.com |

| Lewis Acid | Coordination to the carbonyl oxygen. | Withdraws electron density, polarizing the C=O bond. | Significant reduction in activation barrier. nih.govnih.gov |

This table summarizes the effects of acid catalysis on carbonyl activation.

Photochemical Reactivity of Carbonochloridate Derivatives

This compound can be used as a reagent to synthesize carbonate esters, which can function as photolabile protecting groups, or "photocages." nsf.gov These derivatives are designed to be stable until irradiated with light, at which point they cleave to release a substrate of interest, such as an alcohol. nsf.govacs.org The photochemical reactivity, therefore, resides in the carbonate derivative synthesized from the initial carbonochloridate.

Photorelease Mechanisms of Alcohols from Carbonate Linkages

For many carbonate-caged compounds, the mechanism proceeds as follows:

Photochemical Cleavage : Irradiation with light of a specific wavelength excites the photolabile group, leading to the cleavage of a covalent bond and the formation of an intermediate.

Thermal Decarboxylation : This intermediate, often a monoalkyl carbonate salt, is thermally unstable and rapidly undergoes decarboxylation (loss of CO₂) to release the free alcohol.

Substituent Effects on Photochemical Efficiency

The efficiency of the photorelease process, often measured by the quantum yield, is highly dependent on the chemical structure of the entire photocage molecule. acs.org While the 3-methylpentyl group of the alcohol itself is not the primary determinant of photochemical efficiency, the structure of the photolabile chromophore it is attached to is paramount. For example, the photosensitivity and efficiency of photolysis can vary significantly between different classes of protecting groups, such as 1-acyl-7-nitroindolines or BODIPY-based cages. nsf.gov Substituents on the chromophore can influence its absorption spectrum, the stability of excited states, and the kinetics of the subsequent decomposition pathways. For instance, some studies have noted that the photolysis of certain carbamate (B1207046) derivatives can be quite inefficient, highlighting the subtle electronic and structural factors that govern this reactivity.

Catalytic Pathways and Transition State Analysis in Carbonochloridate Transformations

Investigations into the nucleophilic substitution reactions of chloroformates, such as the reaction of phenyl chloroformates with methanol (B129727) and aniline, provide insight into the transition state of these transformations. rsc.org Experimental data, including large positive Hammett ρ values (0.8–1.6), low activation enthalpies (ΔH‡), and low activation entropies (ΔS‡), strongly suggest that the transition state is highly associative. rsc.org This means the transition state involves significant bond formation to the incoming nucleophile with very little simultaneous breaking of the carbon-chlorine bond. rsc.org This pathway is consistent with a concerted, associative S_N2-like mechanism rather than a stepwise mechanism involving a distinct tetrahedral intermediate.

In contrast, when the reaction is catalyzed by a Lewis acid, the transition state becomes much more asynchronous. nih.gov The Lewis acid's activation of the carbonyl group promotes a transition state where the formation of the new bond is more advanced than the cleavage of the leaving group bond. The degree of asynchronicity is directly related to the strength of the Lewis acid catalyst. nih.gov Therefore, for this compound, uncatalyzed nucleophilic substitution would be expected to proceed through an associative, concerted transition state, whereas Lewis acid-catalyzed reactions would favor a more asynchronous pathway.

Advanced Derivatization Strategies Utilizing 3 Methylpentyl Carbonochloridate

Formation of Carbamate (B1207046) and Ester Linkages in Prodrug Design

The prodrug approach involves the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. nih.gov 3-Methylpentyl carbonochloridate (B8618190) serves as a key reagent in this context, enabling the formation of carbamate or ester linkages by reacting with amine or hydroxyl functionalities, respectively, on a parent drug molecule. The resulting 3-methylpentyloxycarbonyl moiety acts as a temporary, lipophilic promoiety.

A primary challenge in drug development is overcoming barriers to absorption and distribution, such as the intestinal epithelium and the blood-brain barrier (BBB). nih.gov Many potent drug candidates fail due to poor membrane permeability, often caused by excessive polarity or the presence of charged functional groups. nih.gov The derivatization with 3-methylpentyl carbonochloridate is a strategy designed to transiently mask these polar groups (e.g., amines, hydroxyls, carboxylic acids).

| Property | Original Drug | Prodrug with 3-Methylpentyl Promolety | Rationale |

| Polarity | High | Low | Masking of polar -OH or -NH2 groups with the lipophilic alkylcarbonate moiety. |

| Lipophilicity (LogP) | Low | High | Addition of the non-polar 3-methylpentyl group increases lipid solubility. |

| Oral Absorption | Poor | Enhanced | Increased passive diffusion across the gastrointestinal membrane. nih.gov |

| Brain Penetration | Limited | Enhanced | Improved ability to cross the lipophilic blood-brain barrier. nih.gov |

This table illustrates the theoretical modulation of physicochemical properties when a polar drug is converted to a prodrug using this compound.

The five-carbon chain provides a significant increase in lipophilicity, while the methyl branch at the 3-position introduces steric hindrance. This steric bulk can protect the adjacent carbamate or ester linkage from premature hydrolysis by plasma esterases, thereby increasing the prodrug's stability in systemic circulation and allowing more of it to reach the target tissue before conversion. nih.gov The optimization of this architecture involves balancing the rate of cleavage—it must be stable enough to reach its target but labile enough to release the active drug in a timely manner. The specific branching pattern and chain length of the 3-methylpentyl group represent a specific point in this balance, potentially offering a different pharmacokinetic profile compared to straight-chain analogues like n-pentyl carbonochloridate or more sterically hindered variants.

Stereochemical Analysis via Diastereomeric Carbonochloridate Derivatives

Chirality is a fundamental aspect of pharmacology, as enantiomers of a drug can have vastly different efficacy and toxicity. Therefore, the determination of enantiomeric purity is a critical step in drug development and quality control.

A common strategy for analyzing enantiomers is to derivatize the racemic mixture with a single, pure enantiomer of a chiral reagent. nih.gov This reaction converts the pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers have different physical properties, including melting points, boiling points, and, most importantly for analysis, different affinities for chromatographic stationary phases. aocs.org

While this compound is itself an achiral molecule, the principle can be illustrated by considering a chiral analogue. If a chiral version of the chloroformate were used to react with a racemic alcohol or amine, it would produce two distinct diastereomeric carbamates or esters. Alternatively, and more commonly, an achiral reagent like this compound can be used to derivatize a mixture of chiral acids (after converting them to a more reactive form), or other chiral molecules, to assess their separation potential. The key principle is the creation of diastereomeric products from an initial racemic mixture. nih.gov

Once the diastereomeric mixture is formed, its components can be separated and quantified using standard, non-chiral (achiral) chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on a silica (B1680970) gel stationary phase. nih.govresearchgate.net Because the two diastereomers have different three-dimensional structures, they interact differently with the surface of the stationary phase, leading to different retention times and allowing for their separation. aocs.org

The degree of separation, or resolution, depends on the structural differences between the diastereomers. The choice of the derivatizing agent is critical; the resulting diastereomers must be sufficiently different to be resolved. researchgate.net The separation can be optimized by adjusting the mobile phase composition. mdpi.com This method is powerful because it leverages widely available and robust achiral chromatography systems to solve a problem of stereochemical analysis. nih.gov

| Parameter | Description | Significance in Analysis |

| Retention Time (tR) | The time taken for a compound to elute from the chromatographic column. | Diastereomer 1 and Diastereomer 2 will have different retention times (tR1 ≠ tR2). |

| Selectivity Factor (α) | The ratio of the retention factors of the two diastereomers. A value > 1 indicates separation is possible. | Measures the degree of separation between the two diastereomer peaks. |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. An Rs value ≥ 1.5 indicates baseline separation. nih.govnih.gov | Determines the accuracy of quantifying the ratio of the original enantiomers. |

This table outlines the key chromatographic parameters used to assess the separation of diastereomers on an achiral stationary phase.

Late-Stage Functionalization Approaches with Carbonochloridate-Derived Reagents

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications into a complex molecule, such as a drug candidate, at one of the final steps of its synthesis. princeton.edunih.gov This approach avoids the need for lengthy de novo synthesis to produce analogues and allows for rapid exploration of the structure-activity relationship (SAR). princeton.edunih.gov

While much of LSF focuses on C-H activation, reagents like this compound are highly effective for the late-stage derivatization of nucleophilic functional groups like amines and phenols. For instance, a library of analogues of a lead compound containing a free amine can be quickly generated by reacting small portions of the advanced intermediate with a panel of different chloroformates, including this compound.

This reaction would introduce a 3-methylpentyloxycarbonyl group, which can significantly alter the compound's properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. By comparing the biological activity of the parent molecule to this new derivative, chemists can gain valuable insights into the SAR of that particular region of the molecule. This rapid, parallel derivatization is an efficient method for probing how modifications impact target engagement and pharmacokinetic properties, accelerating the drug discovery process. princeton.edu

Research on this compound Reveals Limited Advanced Derivatization Applications

Initial investigations into the chemical compound this compound have revealed a significant gap in publicly available research regarding its application in advanced derivatization strategies. Despite a thorough search for its use in site-selective functionalization and remote C(sp3)–H functionalization, no specific studies detailing these applications could be located.

This compound, with the chemical formula C7H13ClO2 and CAS number 1215109-09-3, is a chloroformate ester. cleanchemlab.comcymitquimica.comanaxlab.comsigmaaldrich.comncats.io Chloroformates, in general, are known in organic synthesis for their role in introducing protecting groups and as intermediates in the formation of carbonates and carbamates.

However, the specific applications outlined for "," including the "Site-Selective Installation of Hydroxyl, Amino, and Methyl Functionalities" and "Remote C(sp3)–H Functionalization in Complex Organic Frameworks," appear to be areas where this particular reagent has not been prominently featured in the scientific literature.

While general principles of derivatization using chloroformates are established, the nuanced and highly specific applications requested in the outline could not be substantiated with detailed research findings for this compound itself. The available information primarily identifies it as an isomer of 2-Methylpentyl Chloroformate and notes its utility as an intermediate in the preparation of azidoformates. cymitquimica.com

Data on its fundamental properties are available and summarized below:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1215109-09-3 |

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 164.63 g/mol |

| Synonyms | 3-Methylpentyl chloroformate, Carbonochloridic acid, 3-methylpentyl ester |

Data sourced from multiple chemical suppliers and databases. cleanchemlab.comcymitquimica.comanaxlab.comsigmaaldrich.comncats.io

Theoretical and Computational Chemistry Approaches to Carbonochloridate Research

Quantum Mechanical Characterization of Carbonochloridates

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, properties, and reactivity. cornell.edu For carbonochloridates, quantum mechanical calculations are essential tools for elucidating their chemical nature.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are a cornerstone of modern computational chemistry, allowing for the prediction of molecular properties and reactivity. cornell.edu Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to study alkyl chloroformates. tandfonline.com

Theoretical calculations have been instrumental in investigating the mechanisms of homogeneous, unimolecular gas-phase elimination kinetics of various alkyl chloroformates, including ethyl chloroformate (ECF), isopropyl chloroformate (ICF), and sec-butyl chloroformate (SCF). tandfonline.com These studies often compare a concerted reaction process with a stepwise mechanism that involves the formation of an unstable chloroformic acid intermediate (ClCOOH), which then decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). tandfonline.com For ECF, ICF, and SCF, theoretical calculations have indicated that the stepwise mechanism is more favorable than a one-step elimination. tandfonline.com

A variety of DFT functionals, such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE, combined with basis sets like 6-311++G(d,p) and 6-311++G(2d,2p), have been utilized to model these reactions. tandfonline.com The CAM-B3LYP/6-311++G(d,p) level of theory, in particular, has shown reasonable agreement with experimental values for the gas-phase elimination kinetics of these alkyl chloroformates. tandfonline.com

Table 1: Representative Theoretical Methods for Alkyl Chloroformate Reactivity

| Computational Method | Basis Set | Application |

|---|---|---|

| CBS-QB3 | - | High-accuracy energy calculations for reaction pathways. |

| CAM-B3LYP | 6-311++G(d,p) | Calculation of activation energies and reaction rates, showing good agreement with experimental data. tandfonline.com |

| M06 | 6-311++G(2d,2p) | Investigation of reaction mechanisms and transition states. tandfonline.com |

Relativistic Quantum Chemical Considerations

For molecules containing heavier elements, relativistic effects can become significant and influence their electronic structure and properties. In the case of carbonochloridates like 3-methylpentyl carbonochloridate (B8618190), which contain a chlorine atom, relativistic effects are generally considered to be minor and are often neglected in standard computational studies. The primary focus of theoretical investigations on these molecules tends to be on the interplay of steric and electronic effects of the alkyl group and the reactivity of the chloroformate functional group. tandfonline.comacs.org

Molecular Modeling and Simulation of Carbonochloridate Reactivity

Molecular modeling and simulations provide a dynamic perspective on chemical reactions, allowing researchers to explore reaction pathways and understand the underlying mechanistic details.

Potential Energy Surface Mapping for Reaction Pathway Elucidation

The concept of a potential energy surface (PES) is fundamental to understanding chemical reactions. wayne.edursc.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states, which are saddle points on the surface connecting these minima.

For the gas-phase elimination of alkyl chloroformates, theoretical studies have mapped out the potential energy surfaces for both concerted and stepwise reaction mechanisms. tandfonline.com This involves locating the geometries and calculating the energies of the reactants, transition states, intermediates, and products. The calculated energy barriers from the PES are then used to predict which reaction pathway is more likely to occur. For ethyl, isopropyl, and sec-butyl chloroformates, the stepwise mechanism through a chloroformic acid intermediate was found to be energetically favored. tandfonline.com

Vibrational Analysis for Mechanistic Insights

Vibrational analysis, often performed in conjunction with electronic structure calculations, serves multiple purposes. Firstly, it is used to confirm the nature of stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Secondly, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.govdocumentsdelivered.com Such analyses have been performed for related molecules like ethyl chloroformate, aiding in the understanding of its rotational isomerism. documentsdelivered.com By comparing experimental and theoretical results, a deeper understanding of the formation mechanisms and structural properties of these compounds can be achieved. nih.gov

Computational Prediction of Reaction Mechanisms and Molecular Properties

Computational chemistry allows for the prediction of a wide range of molecular properties and reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. tandfonline.comrsc.org Chloroformates are known to be versatile reagents in organic synthesis, for example, in the creation of carbamates through reactions with amines, and carbonate esters via reactions with alcohols. wikipedia.org

Theoretical studies on the thermal decomposition of alkyl chloroformates that possess a Cβ–H bond show that they yield the corresponding alkene, HCl, and CO2. tandfonline.com The elucidation of whether this occurs through a concerted or a stepwise mechanism is a key area where computational chemistry provides critical insights, as experimental differentiation can be challenging due to the six-membered cyclic transition state structure proposed for both pathways. tandfonline.com

Table 2: Predicted Properties and Reaction Characteristics of Alkyl Chloroformates

| Property/Characteristic | Computational Finding/Prediction | Relevance |

|---|---|---|

| Reaction Mechanism | The gas-phase elimination is predicted to proceed via a stepwise mechanism involving a chloroformic acid intermediate. tandfonline.com | Understanding the fundamental reactivity and decomposition pathways. |

| Transition State | A six-membered cyclic transition state is involved in the elimination reaction. tandfonline.com | Provides a structural model for the highest energy point along the reaction coordinate. |

| Products of Decomposition | The thermal decomposition of alkyl chloroformates with a Cβ–H bond produces an olefin, HCl, and CO2. tandfonline.com | Predicts the outcome of thermal stress on these compounds. |

Application of Density Functional Theory (DFT) in Carbonochloridate Systems

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like 3-methylpentyl carbonochloridate. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

In DFT, the total electronic energy is expressed as a functional of the electron density. The Kohn-Sham equations are solved to obtain the ground-state electron density and energy. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. Common functionals range from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more sophisticated hybrid functionals (e.g., B3LYP, M06-2X) and those that include dispersion corrections (e.g., DFT-D). rsc.org The choice of the basis set, which represents the atomic orbitals, is also crucial for obtaining accurate results. researchgate.net

DFT allows for the calculation of a wide range of molecular properties for carbonochloridate systems. These include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational spectra (infrared and Raman) which can be compared with experimental data to confirm the structure and assign spectral bands. semanticscholar.orguit.nopsu.edumdpi.com The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements, yields the vibrational modes and their frequencies. psu.edu

Spectroscopic Data: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netnih.govacs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR parameters with good accuracy. nih.gov

Electronic Properties: Calculation of properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving carbonochloridates. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing insights into reaction kinetics and selectivity. For instance, DFT has been used to study the hydrolysis of chloroform (B151607) and the esterification of carboxylic acids mediated by alkyl chloroformates, revealing the key intermediates and transition states involved. echemi.comacs.org

Predict the ¹H and ¹³C NMR spectra of various organic molecules with high accuracy, aiding in their structural elucidation. researchgate.net

Investigate the adsorption of phosgene (B1210022) derivatives and chloromethyl chloroformate on surfaces, which is relevant to understanding their environmental fate and reactivity. researchgate.net

Elucidate the complex vibrational spectra of molecules, including the assignment of fundamental modes, overtones, and combination bands. semanticscholar.org

The table below illustrates the kind of data that can be generated from DFT calculations for a molecule like this compound, based on typical computational studies of similar organic molecules.

Table 1: Theoretically Calculable Properties of this compound using DFT

| Property | Typical DFT Functional/Basis Set | Calculated Value (Illustrative) |

|---|---|---|

| Optimized Bond Length (C=O) | B3LYP/6-31G(d) | ~1.18 Å |

| Optimized Bond Length (C-Cl) | B3LYP/6-31G(d) | ~1.79 Å |

| Optimized Bond Angle (O=C-Cl) | B3LYP/6-31G(d) | ~125° |

| C=O Stretching Frequency (IR) | B3LYP/6-31G(d) | ~1780-1800 cm⁻¹ (scaled) |

| ¹³C NMR Chemical Shift (C=O) | GIAO-B3LYP/6-311+G(d,p) | ~150-155 ppm |

| ¹H NMR Chemical Shift (CH₂-O) | GIAO-B3LYP/6-311+G(d,p) | ~4.3-4.5 ppm |

Note: The values in this table are illustrative and based on typical results for similar chloroformate compounds. Actual calculated values would require a specific DFT study on this compound.

Concluding Remarks

Theoretical and computational approaches, particularly Density Functional Theory, offer a powerful and versatile framework for the in-depth study of carbonochloridates like this compound. These methods provide detailed insights into molecular structure, spectroscopic properties, and reactivity that are often difficult to obtain through experimental means alone. The synergy between computational predictions and experimental data is crucial for advancing the understanding and application of this class of chemical compounds.

Research Applications of 3 Methylpentyl Carbonochloridate in Advanced Organic Synthesis

Role as a Key Synthetic Building Block in Complex Molecule Construction

In organic synthesis, chloroformates are valuable reagents for introducing carboxy functionalities onto nucleophiles such as alcohols, phenols, and amines. 3-Methylpentyl carbonochloridate (B8618190) acts as a key building block for incorporating the specific 3-methylpentyloxycarbonyl moiety into a target molecule. This process is fundamental in modifying the steric and electronic properties of a compound, which can influence its reactivity, solubility, and interaction with biological systems.

The compound is an isomer of 2-Methylpentyl Chloroformate, which is recognized as an intermediate for preparing azidoformates in high yields. cymitquimica.com This indicates that 3-methylpentyl carbonochloridate can similarly be used to create a variety of functional groups. As a synthetic building block, it allows for the controlled addition of a branched, six-carbon aliphatic chain, which can be crucial for creating specific molecular architectures required in medicinal chemistry and material science. cymitquimica.comanaxlab.com

| Property | Value |

| CAS Number | 1215109-09-3 cleanchemlab.commusechem.com |

| Molecular Formula | C7H13ClO2 cleanchemlab.comnih.govncats.io |

| Molecular Weight | 164.63 g/mol cleanchemlab.comnih.govncats.io |

| Synonyms | 3-Methylpentyl Chloroformate, Carbonochloridic Acid 3-Methylpentyl Ester cymitquimica.commusechem.comncats.io |

| Stereochemistry | Racemic nih.govncats.io |

Utility in Prodrug Development and Bioactive Molecule Design

The carbamate (B1207046) functional group is a cornerstone of prodrug design, valued for its chemical stability and its ability to undergo enzymatic cleavage in the body to release an active pharmaceutical ingredient (API). nih.gov Chloroformates are primary reagents for synthesizing carbamates by reacting them with the amine groups present on many drug molecules. nih.govnih.gov

This compound is a valuable reagent in this context for creating novel carbamate prodrugs. The introduction of the 3-methylpentyl group can significantly alter a drug's properties:

Lipophilicity: The branched alkyl chain increases the lipophilicity of the parent drug, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Enzymatic Cleavage: The structure of the alkyl group can influence the rate of hydrolysis by enzymes like carboxylesterases. nih.gov The steric hindrance from the methyl group at the 3-position can modulate the prodrug's activation rate, allowing for controlled release of the API.

Stability: The resulting carbamate linkage generally possesses good chemical stability, preventing premature degradation of the drug before it reaches its target. nih.gov

For example, the design of doxazolidine (B1251695) carbamate prodrugs has been explored to target cancer cells that overexpress certain carboxylesterases. nih.gov While specific examples using the 3-methylpentyl group are not detailed, the principle demonstrates the utility of such chloroformates in designing targeted and effective drug delivery systems. nih.gov

Integration into Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a key strategy in drug discovery that involves testing vast collections of chemical compounds, known as screening libraries, against biological targets to identify potential new drugs. stanford.edulifechemicals.com These libraries are built to maximize chemical diversity, increasing the chances of finding a "hit."

This compound serves as an ideal building block for expanding the diversity of these libraries. cymitquimica.comanaxlab.com Synthetic chemists can systematically react this chloroformate with a wide array of core molecules (scaffolds) containing amine or alcohol groups. This process, often automated, generates a large set of derivative compounds, each bearing the unique 3-methylpentyloxycarbonyl group.

The inclusion of this specific branched, lipophilic moiety contributes to the library's structural and physicochemical diversity. lifechemicals.comupenn.edu By creating a subset of compounds with this feature, researchers can explore how this particular chemical functionality affects biological activity across different target classes, from enzymes to cellular receptors. stanford.edu

Advanced Analytical Methodologies for Carbonochloridate Characterization

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is essential for assessing the purity of 3-Methylpentyl carbonochloridate (B8618190) and separating its different isomeric forms. Gas and liquid chromatography are powerful tools for resolving diastereomers and determining enantiomeric excess.

Gas chromatography (GC) is a primary technique for separating volatile compounds. While GC cannot directly separate enantiomers on a standard achiral column, it is highly effective for resolving diastereomers. To analyze the enantiomeric composition of 3-Methylpentyl carbonochloridate using this method, it is first necessary to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. chromtech.com

For instance, the precursor alcohol, (±)-3-methylpentan-1-ol, can be reacted with an enantiomerically pure chiral derivatizing agent, such as (-)-(1R)-menthyl chloroformate. nih.gov This reaction produces diastereomeric carbamates. These diastereomers possess distinct physical properties, including different boiling points and interaction strengths with the GC stationary phase, which allows for their separation on a standard achiral column. docbrown.info The resulting peak areas in the chromatogram correspond to the relative amounts of each enantiomer in the original sample. A typical GC method would utilize a capillary column with a non-polar stationary phase and a flame ionization detector (FID) for sensitive detection. researchgate.net

Table 1: Illustrative GC Parameters for Diastereomer Resolution

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 5 °C/min to 220 °C, hold for 5 min |

| Detector Temperature | 280 °C |

| Hypothetical Retention Time (Diastereomer 1) | 18.5 min |

| Hypothetical Retention Time (Diastereomer 2) | 19.2 min |

High-Performance Liquid Chromatography (HPLC) offers two primary strategies for determining the enantiomeric purity of chiral compounds like this compound. chromatographyonline.com

The most direct method involves the use of a Chiral Stationary Phase (CSP). merckmillipore.com These columns contain a chiral selector immobilized on the silica (B1680970) support, which interacts differently with each enantiomer, leading to different retention times. hplc.eusigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for separating a broad range of chiral molecules, including alcohols, esters, and carbamates. elte.hu This approach allows for the direct analysis of the enantiomeric ratio without prior derivatization. acs.orgacs.org

Alternatively, a pre-column derivatization technique can be employed, similar to the GC method. nih.gov The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, more robust, and less expensive achiral reversed-phase column (e.g., C18). nih.gov The choice of method depends on factors such as sample complexity, required sensitivity, and the availability of specific chiral columns. nih.govnih.gov

Table 2: Example HPLC Conditions for Enantiomeric Purity Assessment

| Parameter | Chiral Stationary Phase (CSP) Method | Achiral Derivatization Method |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 254 nm (assuming chromophoric derivatizing agent) |

| Elution Order | (R)-enantiomer then (S)-enantiomer (hypothetical) | Diastereomer 1 then Diastereomer 2 (hypothetical) |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for real-time monitoring of its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguous structure elucidation. For this compound, ¹H NMR provides precise information about the electronic environment, connectivity, and number of different protons in the molecule. docbrown.info The downfield shift of the protons on the carbon adjacent to the oxygen (C1) is a key indicator of the chloroformate group's presence.

Furthermore, NMR is an excellent tool for monitoring the progress of the reaction that forms this compound from its precursor, 3-methylpentan-1-ol. docbrown.info By tracking the disappearance of the alcohol's characteristic -CH₂OH proton signal and the simultaneous appearance of the product's -CH₂-O(CO)Cl signal at a different chemical shift, one can determine the reaction's endpoint and check for the presence of unreacted starting material.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-O(CO)Cl (C1) | 4.3 - 4.5 | Triplet (t) | 2H |

| -CH₂- (C2) | 1.7 - 1.9 | Multiplet (m) | 2H |

| -CH- (C3) | 1.5 - 1.7 | Multiplet (m) | 1H |

| -CH₂- (C4) | 1.3 - 1.5 | Multiplet (m) | 2H |

| -CH₃ (on C3) | 0.9 - 1.0 | Doublet (d) | 3H |

| -CH₃ (C5) | 0.8 - 0.9 | Triplet (t) | 3H |

Note: Predicted values in CDCl₃ solvent.

Mass Spectrometry (MS) provides critical information about the molecular weight and structural fragments of a compound. wikipedia.org For this compound, electron ionization (EI) would produce a molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 pattern, with peaks at m/z 164 and 166, respectively. researchgate.net

The fragmentation pattern is highly informative for structural confirmation. libretexts.org Chloroformates are known to undergo specific fragmentation pathways. tandfonline.com The most prominent fragments are expected to arise from the cleavage of the bonds adjacent to the oxygen and within the alkyl chain. The loss of a chlorine radical ([M-Cl]⁺) is a common pathway. Another significant fragmentation involves the cleavage of the C-O bond, leading to the formation of a stable 3-methylpentyl carbocation. Further fragmentation of this alkyl chain provides additional structural evidence. merckmillipore.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 164/166 | [C₇H₁₃³⁵ClO₂]⁺ / [C₇H₁₃³⁷ClO₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of •Cl from M⁺ |

| 85 | [C₆H₁₃]⁺ | Cleavage of C1-O bond, forming the 3-methylpentyl cation |

| 57 | [C₄H₉]⁺ | Loss of C₂H₅• from the 3-methylpentyl cation |

| 43 | [C₃H₇]⁺ | Loss of C₃H₆ from the 3-methylpentyl cation |

Future Research Directions and Emerging Paradigms in 3 Methylpentyl Carbonochloridate Chemistry

Development of Novel Catalytic Systems for Selective Carbonochloridate (B8618190) Transformations

The reactivity of the carbonochloridate functional group is central to its synthetic utility. Future research will likely focus on developing novel catalytic systems to control and diversify the transformations of 3-Methylpentyl carbonochloridate, moving beyond traditional stoichiometric reactions.

One promising avenue is the exploration of organocatalysis . Organocatalysts, which are small organic molecules, offer a metal-free alternative for activating substrates. youtube.com For this compound, chiral organocatalysts could enable enantioselective reactions, providing access to stereochemically defined products. For instance, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could catalyze the acylation of a racemic secondary alcohol with this compound, yielding a specific diastereomer of the resulting carbonate. This level of control is highly sought after in pharmaceutical synthesis.

Another area of intense interest is the use of transition metal catalysis . While transition metals are known to catalyze a wide range of reactions, their application to carbonochloridate chemistry is relatively underexplored. mdpi.com Research could focus on developing catalysts that enable novel reaction pathways, such as the cross-coupling of this compound with various nucleophiles under mild conditions. For example, a palladium-based catalyst might facilitate the coupling of the carbonochloridate with an organoboron reagent (a Suzuki-Miyaura-type coupling), which would be a significant expansion of its current reactivity profile.

The development of biocatalytic systems also holds considerable promise. Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. rsc.org Directed evolution could be employed to tailor enzymes, such as lipases or esterases, to specifically recognize and transform this compound. This could lead to highly efficient and sustainable methods for producing chiral compounds or for the selective modification of complex natural products.

A key challenge in this area will be catalyst stability and turnover. The inherent reactivity of carbonochloridates can lead to catalyst deactivation. Future research will need to address this through the design of more robust catalytic systems, potentially through immobilization on solid supports or the use of protective ligands.

Advanced Computational Design of Carbonochloridate-Based Reagents

The integration of computational chemistry into the research and development process is revolutionizing how new molecules and reactions are designed. For this compound, computational tools can provide valuable insights into its reactivity and guide the design of new reagents with tailored properties.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound. researchgate.net This allows for a detailed understanding of reaction mechanisms and can help predict the outcome of a reaction under different conditions. For example, DFT could be used to compare the activation barriers for the reaction of this compound with different nucleophiles, providing a rational basis for selecting the optimal reaction conditions.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of molecules derived from this compound. This is particularly relevant for understanding how these molecules interact with biological targets, such as proteins or nucleic acids. By simulating the binding of a potential drug candidate containing the 3-methylpentyl carbonate moiety to its target protein, researchers can gain insights into the key interactions that govern binding affinity and selectivity.

Furthermore, machine learning algorithms can be trained on existing experimental data to predict the properties and reactivity of new carbonochloridate-based reagents. This data-driven approach can accelerate the discovery of new molecules with desired functionalities, reducing the need for extensive and time-consuming experimental screening.

The table below illustrates how computational tools could be applied to guide the design of new carbonochloridate-based reagents.

| Computational Tool | Application in Carbonochloridate Chemistry | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Prediction of reaction selectivity and optimization of reaction conditions. |

| Molecular Dynamics (MD) | Simulating the interaction of carbonochloridate derivatives with biological macromolecules. | Understanding of binding modes and rational design of more potent bioactive molecules. |

| Machine Learning | Predicting the properties and reactivity of novel carbonochloridate-based compounds. | Accelerated discovery of new reagents with tailored functionalities. |

Exploration of Sustainable Synthesis Routes for Alkyl Carbonochloridates

The traditional synthesis of alkyl carbonochloridates often involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. A major focus of future research will be the development of more sustainable and environmentally friendly synthetic methods that avoid the use of such dangerous reagents. researchgate.netrsc.org

One promising approach is the use of carbon dioxide (CO2) as a C1 feedstock . researchgate.net Catalytic systems are being developed that can activate CO2 and facilitate its reaction with alcohols to form carbonates. The direct synthesis of this compound from 3-methylpentanol, CO2, and a chlorinating agent would represent a significant step towards a greener process.

Another avenue of exploration is the use of renewable feedstocks . researchgate.net 3-Methylpentanol, the precursor to this compound, can potentially be derived from biomass through fermentation or other biocatalytic processes. Developing integrated biorefineries that convert biomass into valuable chemicals like 3-methylpentanol would reduce the reliance on fossil fuels and contribute to a more circular economy.

The principles of green chemistry will be central to the development of these new synthetic routes. This includes minimizing waste, using less hazardous solvents, and designing energy-efficient processes. For example, flow chemistry techniques could be employed to improve reaction efficiency and safety, particularly when handling reactive intermediates.

The following table summarizes potential sustainable synthesis strategies for alkyl carbonochloridates.

| Strategy | Description | Potential Benefits |

| CO2 as a C1 Feedstock | Catalytic conversion of an alcohol, CO2, and a chlorine source to the corresponding carbonochloridate. | Avoids the use of phosgene, utilizes a renewable and abundant carbon source. |

| Renewable Feedstocks | Deriving the alcohol precursor (e.g., 3-methylpentanol) from biomass. | Reduces dependence on petrochemicals, lowers the carbon footprint of the overall process. |

| Green Chemistry Principles | Implementation of solvent-free reactions, flow chemistry, and energy-efficient processes. | Minimizes waste, improves safety and process efficiency. |

Multidisciplinary Integration of Carbonochloridate Chemistry in Materials Science and Chemical Biology

The versatility of the carbonochloridate group as a reactive handle makes it an attractive tool for the synthesis of functional molecules for applications beyond traditional organic synthesis. Future research will see the increasing integration of this compound chemistry into the fields of materials science and chemical biology. lancs.ac.uk

In materials science , this compound can be used as a monomer or a modifying agent for the synthesis of new polymers. The 3-methylpentyl group can impart specific properties to the polymer, such as hydrophobicity or altered thermal properties. For example, incorporating this group into a polymer backbone could create materials with tailored surface properties for applications in coatings or biomedical devices.

In chemical biology , this compound can be used to synthesize chemical probes to study biological processes. For example, it could be used to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to a bioactive molecule. These probes can then be used to visualize the localization of the molecule within a cell or to identify its protein binding partners. The lipophilic nature of the 3-methylpentyl group may also be exploited to enhance the cell permeability of these probes.

The development of new bioconjugation strategies is another area where carbonochloridate chemistry can make a significant contribution. rsc.org Efficient and selective methods for attaching molecules to biomolecules, such as proteins and antibodies, are in high demand for the development of antibody-drug conjugates (ADCs) and other targeted therapies. This compound could be used to create novel linkers for these applications, with the 3-methylpentyl group potentially influencing the stability and pharmacokinetic properties of the resulting conjugate.

| Field | Application of this compound | Example |

| Materials Science | Monomer for polymer synthesis or surface modification agent. | Creation of hydrophobic polymers for coatings or specialized films. |

| Chemical Biology | Synthesis of chemical probes for studying biological systems. | Attaching a fluorescent tag to a drug molecule to track its cellular uptake. |

| Bioconjugation | Development of linkers for attaching molecules to biomolecules. | Designing novel linkers for antibody-drug conjugates with improved properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.